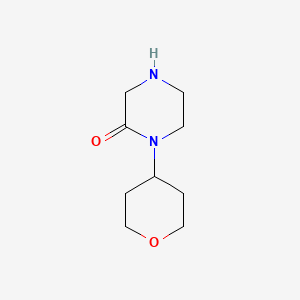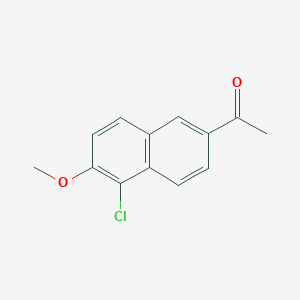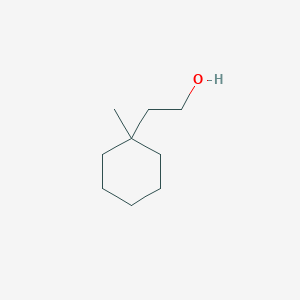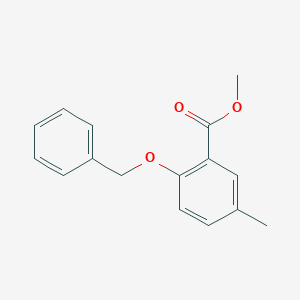
1-(Oxan-4-yl)piperazin-2-one
Vue d'ensemble
Description
1-(Oxan-4-yl)piperazin-2-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a tetrahydro-pyran ring fused to a piperazine ring, which imparts unique chemical and physical properties
Méthodes De Préparation
The synthesis of 1-(Oxan-4-yl)piperazin-2-one typically involves the reaction of tetrahydro-pyran derivatives with piperazine. One common method involves the use of N-Methoxy-N-Methyltetrahydropyran-4-carboxamide and Methylmagnesium Bromide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(Oxan-4-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(Oxan-4-yl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the synthesis of cell biology detection reagents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Oxan-4-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(Oxan-4-yl)piperazin-2-one can be compared with other similar compounds, such as:
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Used as an intermediate in organic synthesis and medicinal chemistry.
N-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide:
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
1-(oxan-4-yl)piperazin-2-one |
InChI |
InChI=1S/C9H16N2O2/c12-9-7-10-3-4-11(9)8-1-5-13-6-2-8/h8,10H,1-7H2 |
Clé InChI |
DSOLFSSRDLXUTP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1N2CCNCC2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8766541.png)

![(S)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8766550.png)


![6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B8766580.png)






